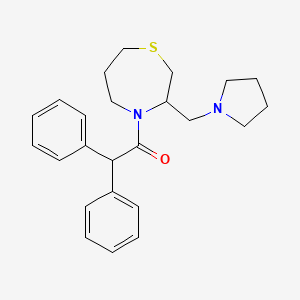![molecular formula C10H10ClN3O2S2 B2779133 2-Chloro-N-(1-methylcyclopropyl)thieno[3,2-d]pyrimidine-6-sulfonamide CAS No. 2411239-69-3](/img/structure/B2779133.png)
2-Chloro-N-(1-methylcyclopropyl)thieno[3,2-d]pyrimidine-6-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-N-(1-methylcyclopropyl)thieno[3,2-d]pyrimidine-6-sulfonamide is a heterocyclic compound that belongs to the thienopyrimidine class. These compounds are known for their diverse biological activities and are widely studied in medicinal chemistry. The unique structure of this compound, which includes a thieno[3,2-d]pyrimidine core, makes it a valuable subject for research in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-N-(1-methylcyclopropyl)thieno[3,2-d]pyrimidine-6-sulfonamide typically involves multiple steps. One common method starts with the preparation of thieno[3,2-d]pyrimidine intermediates. The process often includes:
Cyclization Reactions: Formation of the thieno[3,2-d]pyrimidine core through cyclization of appropriate precursors.
Chlorination: Introduction of the chlorine atom at the 2-position using reagents like phosphorus oxychloride (POCl3).
Sulfonamide Formation: Reaction of the chlorinated intermediate with sulfonamide derivatives under suitable conditions to form the final compound.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can be employed to scale up the production efficiently.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-N-(1-methylcyclopropyl)thieno[3,2-d]pyrimidine-6-sulfonamide can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 2-position can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering its functional groups.
Coupling Reactions: Formation of new bonds with other aromatic or heterocyclic compounds through coupling reactions.
Common Reagents and Conditions
Substitution: Reagents like sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents.
Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various derivatives with different functional groups replacing the chlorine atom.
Scientific Research Applications
2-Chloro-N-(1-methylcyclopropyl)thieno[3,2-d]pyrimidine-6-sulfonamide has several scientific research applications:
Medicinal Chemistry: Investigated for its potential as an anticancer, antimicrobial, and anti-inflammatory agent.
Biological Studies: Used in studies involving enzyme inhibition and receptor binding.
Industrial Applications: Potential use in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Chloro-N-(1-methylcyclopropyl)thieno[3,2-d]pyrimidine-6-sulfonamide involves its interaction with specific molecular targets. It can inhibit certain enzymes or receptors, leading to its biological effects. For instance, it may inhibit protein kinases or other enzymes involved in cell signaling pathways, thereby affecting cell proliferation and survival.
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-4-morpholinothieno[3,2-d]pyrimidine-6-carbaldehyde
- 2,4-Dichlorothieno[3,2-d]pyrimidine
Uniqueness
Compared to similar compounds, 2-Chloro-N-(1-methylcyclopropyl)thieno[3,2-d]pyrimidine-6-sulfonamide has a unique sulfonamide group, which can enhance its biological activity and specificity. This structural feature may contribute to its potential as a therapeutic agent with distinct pharmacological properties.
Properties
IUPAC Name |
2-chloro-N-(1-methylcyclopropyl)thieno[3,2-d]pyrimidine-6-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClN3O2S2/c1-10(2-3-10)14-18(15,16)8-4-6-7(17-8)5-12-9(11)13-6/h4-5,14H,2-3H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVINQILXNLZBHF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC1)NS(=O)(=O)C2=CC3=NC(=NC=C3S2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClN3O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(4-methylphenyl)-2-[3-oxo-8-(piperidin-1-ylsulfonyl)[1,2,4]triazolo[4,3-a]pyridin-2(3H)-yl]acetamide](/img/structure/B2779051.png)
![2-methyl-3-phenyl-1-[3-(trifluoromethyl)phenyl]-4,5,6,7-tetrahydro-1H-indole](/img/structure/B2779052.png)

![N-[(furan-2-yl)methyl]-2-({2-methyl-5-phenylthieno[2,3-d]pyrimidin-4-yl}amino)acetamide](/img/structure/B2779055.png)
![(2Z)-3-(4-bromophenyl)-2-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]prop-2-enenitrile](/img/structure/B2779056.png)
![3-(2-chlorobenzyl)-6-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-5-methylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2779057.png)
![6-Hydroxyimidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B2779060.png)
![1-[(Oxolan-2-yl)methyl]-3-{1-[4-(trifluoromethyl)pyridin-2-yl]azetidin-3-yl}urea](/img/structure/B2779062.png)
![2-{[1-(3,5-DIMETHYLPHENYL)-1H-IMIDAZOL-2-YL]SULFANYL}-N-(5-METHYL-1,2-OXAZOL-3-YL)ACETAMIDE](/img/structure/B2779063.png)
![4-{5-amino-3H-imidazo[4,5-b]pyridin-2-yl}butan-1-ol](/img/structure/B2779064.png)
![2-PHENOXY-N-(3-{5H,6H,7H-PYRROLO[1,2-A]IMIDAZOL-3-YL}PHENYL)PROPANAMIDE](/img/structure/B2779068.png)

![N-(benzo[d]thiazol-2-yl)-N-(furan-2-ylmethyl)-2-(4-(methylthio)phenyl)acetamide](/img/structure/B2779072.png)

